molecular formula C16H16N4O2S B12200812 2-methyl-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]propanamide

2-methyl-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]propanamide

Cat. No.: B12200812
M. Wt: 328.4 g/mol
InChI Key: MZFKCCNHSTYWFW-UHFFFAOYSA-N
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Description

2-methyl-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiazole ring, and an amide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]propanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Reduced oxadiazole or thiazole derivatives

    Substitution Products: Substituted phenyl or thiazole derivatives

Mechanism of Action

The mechanism of action of 2-methyl-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]propanamide involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

2-methyl-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C16H16N4O2S/c1-9(2)14(21)19-16-17-10(3)12(23-16)15-18-13(20-22-15)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,17,19,21)

InChI Key

MZFKCCNHSTYWFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C)C)C2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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